2-[3-(Tritylamino)phenyl]ethanol
Overview
Description
2-[3-(Tritylamino)phenyl]ethanol is an organic compound characterized by the presence of a tritylamino group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Tritylamino)phenyl]ethanol typically involves the reaction of 3-aminophenylethanol with triphenylmethyl chloride (trityl chloride) under basic conditions. The reaction proceeds as follows:
Starting Materials: 3-aminophenylethanol and triphenylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran.
Procedure: The base deprotonates the amino group of 3-aminophenylethanol, making it nucleophilic. This nucleophile then attacks the electrophilic carbon of the triphenylmethyl chloride, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Tritylamino)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tritylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[3-(Tritylamino)phenyl]ethanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[3-(Tritylamino)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The tritylamino group can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The ethanol moiety can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
2-[3-(Diphenylamino)phenyl]ethanol: Similar structure but with diphenylamino instead of tritylamino.
2-[3-(Phenylamino)phenyl]ethanol: Contains a phenylamino group instead of tritylamino.
2-[3-(Benzylamino)phenyl]ethanol: Features a benzylamino group in place of tritylamino.
Uniqueness: 2-[3-(Tritylamino)phenyl]ethanol is unique due to the presence of the bulky tritylamino group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
2-[3-(tritylamino)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO/c29-20-19-22-11-10-18-26(21-22)28-27(23-12-4-1-5-13-23,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-18,21,28-29H,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZMVEAKXUTLOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC(=C4)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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